There is limited information currently available on the specific scientific research applications of 1-Aziridinecarboxamide, 2-cyano-N-phenyl-. While resources like PubChem [] provide general information about the compound, including its structure and identifiers, there is no mention of its use in scientific research.
1-Aziridinecarboxamide, 2-cyano-N-phenyl- is a chemical compound with the molecular formula and a molecular weight of approximately 187.2 g/mol. It is characterized by the presence of an aziridine ring, which is a three-membered cyclic amine, and features both a cyano group and a phenyl group attached to the nitrogen atom of the aziridine. This structural arrangement contributes to its unique chemical properties and potential biological activities.
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
Research indicates that 1-Aziridinecarboxamide, 2-cyano-N-phenyl- may exhibit various biological activities. Compounds with similar structures have been reported to possess:
Further studies are needed to elucidate its specific mechanisms of action and therapeutic potential.
The synthesis of 1-Aziridinecarboxamide, 2-cyano-N-phenyl- typically involves several steps:
These methods may vary based on available starting materials and desired yields.
1-Aziridinecarboxamide, 2-cyano-N-phenyl- has potential applications in several fields:
Several compounds share structural similarities with 1-Aziridinecarboxamide, 2-cyano-N-phenyl-, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Cyano-N-phenyldihydroaziridine | C11H10N2O | Contains an additional hydrogen atom in the ring. |
| N-(Phenyl)aziridine-2-carboxamide | C10H10N2O | Features a carboxamide group directly on the aziridine. |
| 1-Aziridinylacetamide | C6H10N2O | Contains an acetamide instead of a cyano group. |
1-Aziridinecarboxamide, 2-cyano-N-phenyl- is unique due to its combination of an aziridine ring with both cyano and phenyl substituents. This specific arrangement may confer distinct chemical reactivity and biological properties compared to its analogs. Its potential applications in pharmaceuticals and agriculture further highlight its importance as a research target.